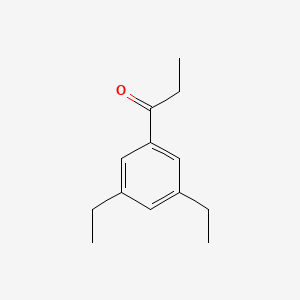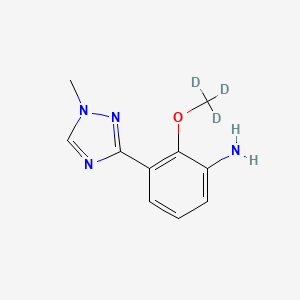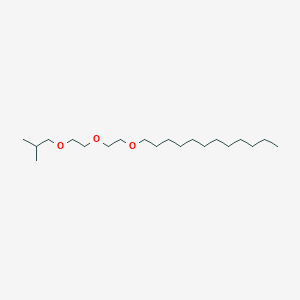
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane is an organic compound with a complex structure that includes multiple ether linkages. This compound is part of the glycol ether family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane typically involves the reaction of isobutyl alcohol with ethylene oxide to form 2-(2-Isobutoxyethoxy)ethanol. This intermediate is then further reacted with dodecane under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as trifluoroborane-ether complex and temperatures ranging from 25°C to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The final product is then purified through distillation and other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Mecanismo De Acción
The mechanism by which 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane exerts its effects is primarily through its ability to interact with various molecular targets. Its ether linkages allow it to form hydrogen bonds and van der Waals interactions with other molecules, facilitating its role as a solvent and reagent. The pathways involved include the solubilization of hydrophobic compounds and the stabilization of reactive intermediates in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethanol: Another glycol ether with similar solvency properties but a simpler structure.
2-(2-Isobutoxyethoxy)ethanol: A precursor in the synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-dodecane with similar chemical properties.
Uniqueness
This compound is unique due to its extended ether linkages, which provide enhanced solvency and stability compared to simpler glycol ethers. This makes it particularly valuable in applications requiring high solvency power and chemical stability .
Propiedades
Número CAS |
102155-53-3 |
|---|---|
Fórmula molecular |
C20H42O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]dodecane |
InChI |
InChI=1S/C20H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(2)3/h20H,4-19H2,1-3H3 |
Clave InChI |
GESVCTQFOKNBAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


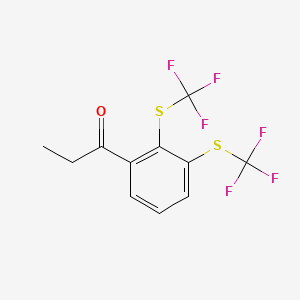
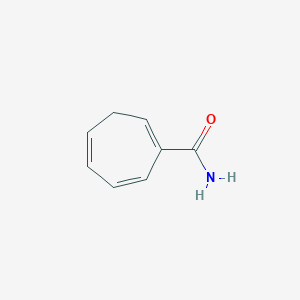

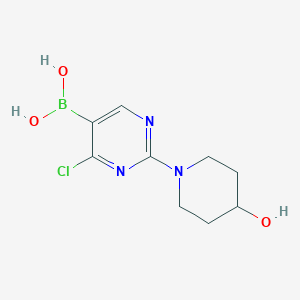
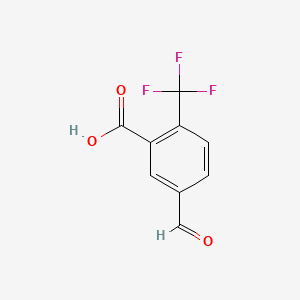

![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)

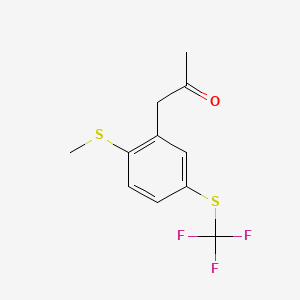
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

